molecular formula C6H5BrN4 B1528223 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1368328-57-7

6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B1528223
CAS No.: 1368328-57-7
M. Wt: 213.03 g/mol
InChI Key: IDUOFFYKXUXWJM-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with formamide under reflux conditions, leading to the formation of the desired triazolopyrimidine structure .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and eco-friendliness. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, oxides, and reduced derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-Triazolo[1,5-a]pyridine

Comparison: 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it exhibits higher selectivity and potency as a CDK inhibitor . Additionally, its synthesis via microwave-assisted methods offers advantages in terms of yield and reaction time .

Properties

IUPAC Name

6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-9-10-6-8-2-5(7)3-11(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUOFFYKXUXWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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